

Application Notes and Protocols for ER Flipper-TR Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *EE-Flipper 33*

Cat. No.: *B15553939*

[Get Quote](#)

Unveiling Endoplasmic Reticulum Membrane Tension with ER Flipper-TR

ER Flipper-TR is a specialized fluorescent probe designed for the real-time investigation of membrane tension specifically within the endoplasmic reticulum (ER) of living cells.^{[1][2][3]} This innovative tool is a member of the Flipper probe family, which operates as a mechanosensitive fluorophore.^[2] The probe's design incorporates an ER-targeting moiety and a unique "flipper" mechanophore, composed of two twisted dithienothiophenes.^{[1][3]} This structure allows ER Flipper-TR to spontaneously insert into the ER membrane and report changes in the lipid bilayer's organization through alterations in its fluorescence lifetime.^{[1][2]}

The underlying principle of ER Flipper-TR lies in its conformational response to the mechanical forces within the lipid membrane. As membrane tension increases, the probe's structure becomes more planar, leading to a longer fluorescence lifetime.^{[4][5][6]} Conversely, in a more relaxed membrane, the probe adopts a more twisted conformation, resulting in a shorter fluorescence lifetime. This direct relationship between membrane tension and fluorescence lifetime enables researchers to quantitatively assess the mechanical state of the ER membrane. It is crucial to note that these changes in membrane tension can only be reliably quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).^{[2][7]} Fluorescence intensity alone is not a dependable indicator of membrane tension.^[2]

ER Flipper-TR is a valuable tool for scientists in various fields, including cell biology, neurobiology, and drug discovery, who are interested in understanding the role of ER

membrane mechanics in cellular processes, disease pathogenesis, and as a potential target for therapeutic intervention.

Quantitative Data Summary

The fluorescence lifetime of ER Flipper-TR is a key parameter for quantifying ER membrane tension. The following table summarizes typical fluorescence lifetime values and other relevant photophysical properties.

Property	Value	Notes
Excitation Wavelength (λ_{abs})	480 nm[1][2]	Can be commonly excited with a 488 nm laser.[1][2]
Emission Wavelength (λ_{fl})	600 nm[1][2]	Emission is typically collected between 575 and 625 nm.[1][2]
Molar Extinction Coefficient (ϵ_{max})	$1.66 \times 10^4 \text{ mol}^{-1}\cdot\text{cm}^{-1}$ (in DMSO)[2][8]	---
Fluorescence Lifetime (τ)	2.8 - 7 ns[1][2]	Longer lifetimes indicate higher membrane tension.[9] The average lifetime in HeLa cells is approximately 3.5 ns. [10][11]
Quantum Yield (QY)	30% (in AcOEt)[1][2]	---

Experimental Protocols

I. Reagent Preparation

1. Handling and Storage:

- Upon receipt, store the ER Flipper-TR probe at -20°C.[2]
- Before use, allow the vial to warm to room temperature before opening.[2]
- Prepare solutions using anhydrous dimethyl sulfoxide (DMSO), as moisture can reduce the shelf life of the probe.[2]

- Store DMSO stock solutions at -20°C. Properly stored solutions are stable for up to 3 months.[2]
- Safety Note: DMSO is known to facilitate the entry of organic molecules into tissues. Handle with caution and adhere to all local safety regulations for disposal.[2]

2. Preparation of 1 mM Stock Solution:

- Dissolve the contents of one vial of ER Flipper-TR (35 nmol) in 35 μ L of anhydrous DMSO to create a 1 mM stock solution.[2]
- It is not recommended to divide the stock solution into smaller aliquots, as this may accelerate degradation. The compound is not sensitive to multiple freeze-thaw cycles.[2]

II. Cell Staining Protocol

This protocol has been optimized for HeLa cells and other common cell lines grown on coverslips or glass-bottom dishes. However, optimal conditions may vary depending on the cell type and should be determined empirically.[2]

1. Cell Preparation:

- Culture cells on a suitable imaging surface (e.g., coverslips, glass-bottom dishes) to the desired confluence.

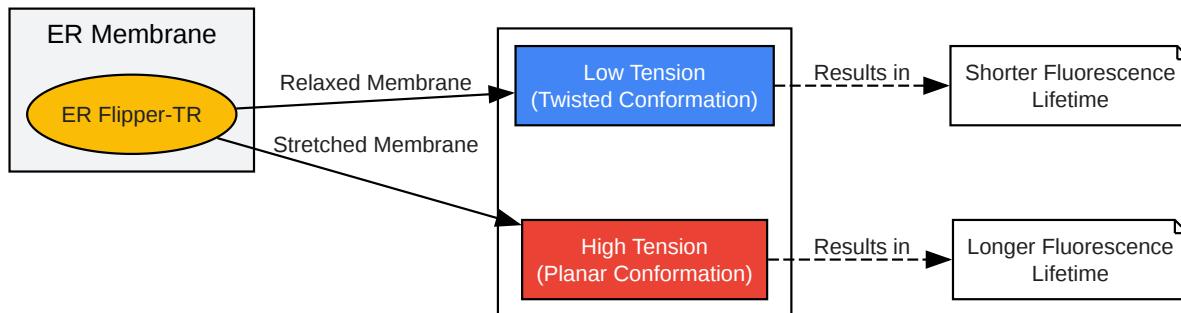
2. Preparation of Staining Solution:

- Shortly before use, dilute the 1 mM ER Flipper-TR DMSO stock solution to a final concentration of 1 μ M in cell culture medium. For example, add 1 μ L of 1 mM stock solution to 1 mL of medium.
- If a low signal is observed, the concentration can be increased up to 2-3 μ M.[2]
- Note: The presence of Fetal Calf Serum (FCS) or other serum proteins in the culture medium can reduce labeling efficiency.[2]

3. Staining Procedure:

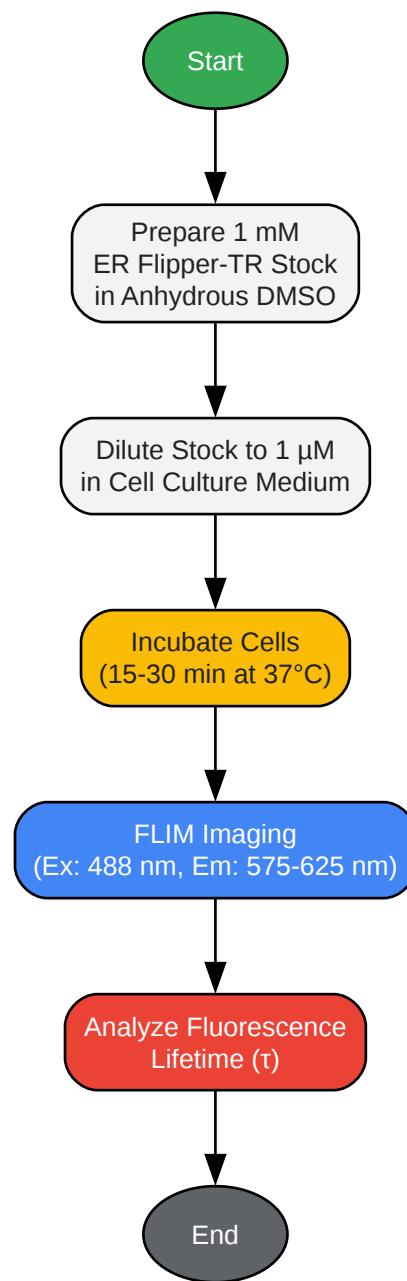
- Remove the existing cell culture medium.
- Immediately add the freshly prepared staining solution to the cells.
- Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.[\[11\]](#)
- The probe does not need to be washed out, especially for long-term imaging (greater than 24 hours) in media containing serum, as it is only fluorescent when inserted into a membrane.[\[2\]](#)[\[12\]](#)

III. FLIM Imaging and Data Analysis


1. Imaging Parameters:

- Image the stained cells using a FLIM microscope equipped with a pulsed laser for excitation.
- Excitation: Use a 488 nm pulsed laser.[\[1\]](#)[\[9\]](#)
- Emission: Collect the fluorescence signal through a 600/50 nm bandpass filter.[\[9\]](#)[\[13\]](#)
- Minimize light exposure to reduce potential photodamage.[\[9\]](#)[\[14\]](#)

2. Data Analysis:


- Measure the fluorescence lifetime to determine membrane tension.
- The photon histograms from regions of interest (ROI) or single pixels are typically fitted with a double-exponential decay curve to extract two decay times, τ_1 and τ_2 .[\[9\]](#)
- The longer lifetime (τ_1), which varies between approximately 2.8 and 7.0 ns, is used to report on membrane tension. A longer lifetime corresponds to higher membrane tension.[\[9\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of ER Flipper-TR in response to membrane tension.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciencewerke.com [sciencewerke.com]
- 2. spirochrome.com [spirochrome.com]
- 3. ER Flipper-TR® - ER specific membrane tension probe - spirochrome [spirochrome.com]
- 4. researchgate.net [researchgate.net]
- 5. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ER Flipper-TR-南京浦海景珊生物技术有限公司 [genvivotech.com]
- 9. spirochrome.com [spirochrome.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. spirochrome.com [spirochrome.com]
- 13. lubio.ch [lubio.ch]
- 14. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols for ER Flipper-TR Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553939#protocol-for-staining-cells-with-er-flipper-tr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com